molecular formula C22H15NO5 B2402445 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one CAS No. 35212-52-3

7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one

Cat. No.: B2402445
CAS No.: 35212-52-3
M. Wt: 373.364
InChI Key: SJMVMVDTJPFWRU-UHFFFAOYSA-N
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Description

7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a nitrophenyl group attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one typically involves the reaction of 4-nitrobenzyl bromide with 7-hydroxy-3-phenylchromen-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-nitroacetophenone
  • 4-Nitrophenol
  • 3-Phenylchromen-4-one

Uniqueness

7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one is unique due to the presence of both nitrophenyl and chromen-4-one moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c24-22-19-11-10-18(27-13-15-6-8-17(9-7-15)23(25)26)12-21(19)28-14-20(22)16-4-2-1-3-5-16/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMVMVDTJPFWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.5 g of 7-hydroxy-isoflavone in 200 ml of anhydrous acetone are boiled for 2 hours with 11.8 g of p-nitrobenzyl iodide in the presence of 5.7 g of anydrous potassium carbonate under a reflux condenser. On distilling off about half of the volume of acetone, the residue is poured into 1000 ml of water. The precipitating crude product is subjected to suction and recrystallized from glacial acetic acid, affording light yellow plates of 7-p-nitrobenzyloxy-isoflavone, m.p. 225°-226°C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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